1-(2-Methylcyclohexyl)ethan-1-one

Vue d'ensemble

Description

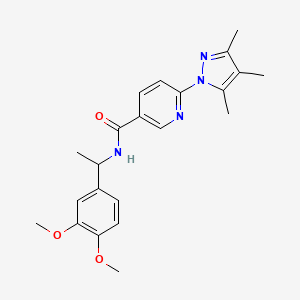

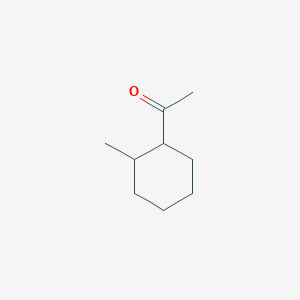

“1-(2-Methylcyclohexyl)ethan-1-one” is a chemical compound with the CAS Number: 64811-81-0 . It has a molecular weight of 140.23 and its IUPAC name is 1-(2-methylcyclohexyl)ethanone . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “1-(2-Methylcyclohexyl)ethan-1-one” is 1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3 . This indicates that the compound has 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .

Applications De Recherche Scientifique

Molecular Structure and Conformational Studies

Research has been conducted on the molecular structure and conformational properties of related cyclohexane derivatives, emphasizing the importance of understanding the spatial arrangement of atoms within these compounds. For instance, the conformational preferences of silicon-containing cyclohexane derivatives have been studied through gas electron diffraction and low-temperature NMR, highlighting the equilibrium between different spatial orientations of substituents on the cyclohexane ring (Arnason et al., 2002).

Synthetic Applications and Reaction Mechanisms

Cyclohexane derivatives serve as key intermediates in various synthetic routes. For example, the study of methylcyclohexane pyrolysis and combustion provides insight into the decomposition pathways and intermediates formed during these processes, which is crucial for developing kinetic models for larger cycloalkanes and practical fuels (Wang et al., 2014).

Additionally, the synthesis of ethers and ketones from alcohols using bench-stable reagents demonstrates the versatility of cyclohexane derivatives in organic synthesis, offering efficient routes to a variety of functionalized organic molecules (Poon & Dudley, 2006).

Fragrance Material Review

A comprehensive review of certain cyclohexyl ethanone derivatives used as fragrance ingredients emphasizes the importance of toxicological and dermatological assessments for compounds applied in consumer products. This includes evaluations of skin irritation, sensitization, and genotoxicity data, ensuring the safe use of these materials in fragrances (Scognamiglio, Letizia, & Api, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H227, H315, H319, and H335 . These suggest that the compound may be combustible, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

1-(2-methylcyclohexyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZELQXKHIHNPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylcyclohexyl)ethan-1-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2927987.png)

![2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2927988.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927996.png)

![2,4-Dihydro-6H-furo[3,4-c]pyrazol-6-one hydrochloride](/img/structure/B2927997.png)

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)